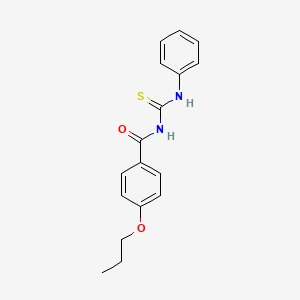![molecular formula C16H25NO2 B5141972 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5141972.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of 2C-E involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the induction of altered states of consciousness. Additionally, 2C-E has been found to inhibit the reuptake of serotonin, which can lead to an increase in its concentration in the synaptic cleft.
Biochemical and physiological effects:
The biochemical and physiological effects of 2C-E are dose-dependent and can vary from person to person. Low doses of 2C-E can induce mild euphoria, enhanced sensory perception, and increased sociability. Higher doses can lead to intense hallucinations, altered perception of time and space, and profound changes in mood and thought processes. The physiological effects of 2C-E include increased heart rate, blood pressure, and body temperature, as well as dilated pupils and muscle tension.
実験室実験の利点と制限
2C-E has several advantages for lab experiments, including its high potency, selectivity for the 5-HT2A receptor, and ability to induce altered states of consciousness. However, it also has several limitations, including its potential toxicity, lack of standardized dosing, and limited availability.
将来の方向性
There are several future directions for the study of 2C-E, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various fields, and the exploration of its mechanism of action at the molecular level. Additionally, more research is needed to determine the long-term effects of 2C-E on the brain and body and to develop guidelines for its safe use in lab experiments.
合成法
The synthesis of 2C-E involves the reaction of 3,4-dimethoxyphenylacetic acid with aluminum isopropoxide to form the corresponding aldehyde. The aldehyde is then reduced to the alcohol using sodium borohydride. The final step involves the reaction of the alcohol with 3-methylcyclopentanone in the presence of p-toluenesulfonic acid to yield 2C-E. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
2C-E has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been found to have a high affinity for the serotonin 2A receptor (5-HT2A), which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2C-E can induce altered states of consciousness, which can be useful in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, 2C-E has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-12-4-6-14(10-12)17-9-8-13-5-7-15(18-2)16(11-13)19-3/h5,7,11-12,14,17H,4,6,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZJQWLRGRNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)

![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B5141965.png)

![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)